tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group, a nitrobenzotriazole moiety, and a sulfanylidenepentan-2-yl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate typically involves multiple steps, including the formation of the nitrobenzotriazole moiety, the introduction of the sulfanylidenepentan-2-yl group, and the final coupling with the tert-butyl carbamate. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.
Formation of Nitrobenzotriazole Moiety: This step involves the nitration of benzotriazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Introduction of Sulfanylidenepentan-2-yl Group: This step can be achieved through a series of reactions, including the formation of a suitable intermediate that can be coupled with the nitrobenzotriazole.
Coupling with tert-Butyl Carbamate: The final step involves the reaction of the intermediate with tert-butyl carbamate under suitable conditions, such as the presence of a base or a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidenepentan-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may make it suitable for use in coatings, adhesives, and other high-performance applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzotriazole moiety could be involved in redox reactions, while the sulfanylidenepentan-2-yl group may interact with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate
Uniqueness
tert-Butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate is unique due to the presence of the nitrobenzotriazole moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfanylidenepentan-2-yl group with the tert-butyl carbamate also provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAXTLKKSQZVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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